4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.: 400746-75-0
VCID: VC2019427
InChI: InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine

CAS No.: 400746-75-0

Cat. No.: VC2019427

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine - 400746-75-0

Specification

CAS No. 400746-75-0
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name 2-(4-phenylmethoxyphenyl)aniline
Standard InChI InChI=1S/C19H17NO/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2
Standard InChI Key XKIPQWRPJDHCCW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3N

Introduction

Basic Identification and Characterization

Chemical Identity and Nomenclature

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, registered under CAS number 400746-75-0, is a biphenyl derivative characterized by an amino group at the 2-position and a benzyloxy substituent at the 4'-position . The compound is also known by several synonyms including 2-[4-(Benzyloxy)phenyl]aniline and 2-Amino-4'-(benzyloxy)biphenyl .

Structural Properties

The molecular formula of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is C₁₉H₁₇NO with a precise molecular weight of 275.344 g/mol . The structure consists of a biphenyl core with an amino group (-NH₂) at the ortho position of one phenyl ring and a benzyloxy group (-OCH₂C₆H₅) at the para position of the second phenyl ring. This arrangement creates a unique electronic distribution that influences its chemical behavior and potential applications.

Physical Properties

PropertyValueSource
Molecular Weight275.344 g/mol
Melting Point116-118°C
Physical StateSolid at ambient temperature
Storage ConditionAmbient temperature
MDL NumberMFCD04039047

The compound exists as a solid at room temperature with a defined melting point range of 116-118°C . This relatively high melting point indicates significant intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and π-π stacking interactions between aromatic rings.

Synthetic Methodologies

Suzuki-Miyaura Coupling Approach

The synthesis of biphenyl derivatives frequently utilizes Suzuki-Miyaura coupling reactions between boronic acids and aryl halides. This method is particularly valuable for constructing the biphenyl backbone . For compounds similar to 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine, the synthesis often involves:

  • Reaction of an appropriate boronic acid with a brominated precursor

  • Palladium catalyst (typically Pd(PPh₃)₄) in alkaline medium

  • Reaction conditions: typically 80°C for 16 hours in a dioxane:water mixture

The general reaction scheme would involve coupling a 2-aminophenyl boronic acid (or its protected version) with a 4-benzyloxyphenyl halide, although the exact precursors may vary depending on availability and synthetic strategy.

Alternative Synthesis Routes

Alternative routes might include:

  • Benzylation of a pre-formed 4'-hydroxy-[1,1'-biphenyl]-2-amine

  • Reduction of a corresponding nitro compound (4'-(benzyloxy)-[1,1'-biphenyl]-2-nitro)

  • Sequential functionalization starting from simpler precursors

Chemical Reactivity and Properties

Functional Group Reactivity

The reactivity of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine is primarily determined by its two key functional groups:

Amino Group Reactivity

The primary aromatic amine at the 2-position can participate in numerous reactions:

  • Nucleophilic substitution reactions

  • Diazotization and subsequent coupling reactions

  • Formation of amides and imines

  • Reductive amination with aldehydes and ketones

Benzyloxy Group Reactivity

The benzyloxy group serves as:

  • A protecting group for phenolic hydroxyl

  • A site for potential deprotection via hydrogenolysis

  • A contributor to the compound's lipophilicity and solubility profile

Structure-Activity Correlations

The biphenyl scaffold with specific substitution patterns imparts unique electronic and steric properties that influence how the molecule interacts with biological targets. The 2-amino group creates a potential hydrogen bond donor site, while the 4'-benzyloxy group contributes to hydrophobic interactions and potentially increases membrane permeability in biological systems.

Research Applications and Biological Activities

Synthetic Intermediates

4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine likely serves as an important intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The amino group provides a versatile handle for further functionalization, making it valuable in constructing diverse chemical libraries .

Antimicrobial Activity

Similar biphenyl derivatives have been investigated for antimicrobial properties, particularly against Mycobacterium tuberculosis . The structural features of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine suggest it may possess comparable activity or serve as a precursor for developing antimicrobial agents.

Comparative Analysis with Related Compounds

Structural Analogs

CompoundStructural DifferenceNotable Properties
[1,1'-Biphenyl]-4-amineAmino group at 4-position instead of 2-position; no benzyloxy groupMW: 169.2224 g/mol; Used as reference in toxicological studies
4-(4-Benzyloxyphenyl)phenolHydroxyl group instead of amino group; different substitution patternApplications in material science and liquid crystal research
4-(benzyloxy)anilineSimpler structure without the biphenyl systemUsed in synthesis of antimycobacterial compounds

Structure-Function Relationships

The positioning of functional groups on the biphenyl scaffold significantly impacts biological activity. The ortho-positioned amino group in 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine creates a different electronic environment compared to para-substituted analogs, potentially affecting:

  • Binding affinity to protein targets

  • Metabolic stability

  • Distribution and solubility properties

Future Research Directions

Synthetic Diversification

The compound offers multiple sites for diversification:

  • Functionalization of the amino group

  • Modification of the benzyloxy substituent

  • Introducing additional groups on the biphenyl scaffold

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